1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
Overview
Description
“1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride” is a chemical compound with the CAS Number: 1354950-77-8 . It has a molecular weight of 217.7 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3O.ClH/c1-6(10)9-11-8(12-13-9)7-4-2-3-5-7;/h6-7H,2-5,10H2,1H3;1H . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder and is stored at room temperature . It has a molecular weight of 217.7 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis and Rearrangement : The synthesis of related compounds involving oxadiazole rings, such as the synthesis of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles, has been explored. These studies include Dimroth rearrangement processes, providing insights into the chemical behavior of oxadiazole derivatives (Rozhkov et al., 2004).
Characterization and Polymer Development : Research has been conducted on the synthesis of new monomers containing 1,3,4-oxadiazole rings and their utilization in the development of polyamides and poly(amide-imide)s. These materials exhibit notable properties like high thermal stability and fluorescence, suggesting potential applications in materials science (Hamciuc et al., 2015).
Synthesis of Analogous Compounds : Studies have successfully synthesized compounds structurally similar to 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, providing a basis for understanding the synthesis and characteristics of these types of compounds (Shimoga et al., 2018).
Potential Applications in Material Science and Medicine
Energetic Materials Research : Oxadiazole derivatives have been explored for their potential in creating insensitive energetic materials. The synthesis and characterization of these compounds, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, reveal properties like thermal stability and insensitivity to impact, indicating potential applications in the field of energetic materials (Yu et al., 2017).
Inhibition of Platelet Aggregation : N-[2-([1,2,4]Oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes, a class of compounds related to this compound, have been synthesized and evaluated for their effects on platelet aggregation. This suggests potential medicinal applications, particularly in cardiovascular health (Okuda et al., 2011).
Anticancer Applications : The discovery of apoptosis inducers among 1,2,4-oxadiazole derivatives highlights their potential application in cancer therapy. For instance, compounds like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have shown activity against breast and colorectal cancer cell lines (Zhang et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-10-6-8-11-9(12-13-8)7-4-2-3-5-7;/h7,10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACBXXSRRWBDMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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